molecular formula C17H23FN2O2 B11049763 2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide

2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide

Cat. No. B11049763
M. Wt: 306.37 g/mol
InChI Key: OVTYKIUGSFYWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide is a complex organic compound featuring a fluorophenyl group, a hydroxyoctahydroisoquinoline core, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide typically involves multiple steps:

    Formation of the Octahydroisoquinoline Core: This step often starts with the hydrogenation of isoquinoline derivatives under high pressure and temperature conditions using catalysts like palladium on carbon (Pd/C).

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with the octahydroisoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Hydroxylation: The hydroxyl group is typically introduced through a hydroxylation reaction using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the hydroxylated intermediate reacts with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for hydrogenation and hydroxylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly at the para position relative to the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Amines

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the hydroxyoctahydroisoquinoline core provides structural stability. The acetamide moiety may facilitate interactions with hydrogen bond donors and acceptors, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-chlorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide
  • 2-[1-(4-bromophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide
  • 2-[1-(4-methylphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide

Uniqueness

Compared to its analogs, 2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound for further research and development.

properties

Molecular Formula

C17H23FN2O2

Molecular Weight

306.37 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetamide

InChI

InChI=1S/C17H23FN2O2/c18-13-6-4-12(5-7-13)16-14-3-1-2-8-17(14,22)9-10-20(16)11-15(19)21/h4-7,14,16,22H,1-3,8-11H2,(H2,19,21)

InChI Key

OVTYKIUGSFYWRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN(C(C2C1)C3=CC=C(C=C3)F)CC(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.